(Z)-3-(4-ethylphenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile
Description
(Z)-3-(4-Ethylphenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile is a thiazole-based acrylonitrile derivative characterized by its stereospecific (Z)-configuration at the α,β-unsaturated nitrile moiety. The compound features dual 4-ethylphenyl substituents on both the acrylonitrile and thiazole rings, conferring unique steric and electronic properties.
Properties
IUPAC Name |
(Z)-3-(4-ethylphenyl)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2S/c1-3-16-5-7-18(8-6-16)13-20(14-23)22-24-21(15-25-22)19-11-9-17(4-2)10-12-19/h5-13,15H,3-4H2,1-2H3/b20-13- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVTYBFYEBDXJCK-MOSHPQCFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(4-ethylphenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Acrylonitrile Formation: The acrylonitrile moiety can be introduced via a Knoevenagel condensation reaction between an aldehyde and malononitrile.
Coupling Reactions: The final step may involve coupling the thiazole ring with the acrylonitrile derivative under specific conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethylphenyl groups, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst (e.g., palladium on carbon) are typically used.
Substitution: Reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity : Research indicates that thiazole derivatives exhibit significant antitumor properties. For instance, studies have shown that compounds similar to (Z)-3-(4-ethylphenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile can inhibit cancer cell proliferation effectively.
Case Study: Cytotoxicity Evaluation
A study evaluating various thiazole compounds reported IC50 values in the low micromolar range against multiple cancer cell lines:
- HT29 (Colon Cancer) : IC50 = 1.61 µg/mL
- Jurkat (Leukemia) : IC50 = 1.98 µg/mL
These findings suggest that the thiazole ring is crucial for cytotoxic activity, with structural modifications enhancing efficacy.
Biological Probes
The compound may serve as a biological probe in studying cellular mechanisms and pathways. Its unique structure allows it to interact with specific enzymes or receptors, potentially altering their activity.
Pharmaceutical Development
Due to its unique structural features, (Z)-3-(4-ethylphenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile holds promise in drug discovery and development. Its potential to modulate biological activity makes it a candidate for further investigation in therapeutic applications.
Material Science
The compound can be utilized in the development of new materials with specific properties due to its unique chemical structure. Its application in polymer chemistry can lead to the synthesis of advanced materials with tailored functionalities.
Agriculture
There is potential for (Z)-3-(4-ethylphenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile to be used in the synthesis of agrochemicals, contributing to the development of new pesticides or herbicides.
Mechanism of Action
The mechanism of action of (Z)-3-(4-ethylphenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, altering their activity. The thiazole ring and nitrile group could play crucial roles in binding to molecular targets.
Comparison with Similar Compounds
Key Research Findings and Implications
Steric vs. Electronic Trade-offs : The ethyl groups in the target compound improve lipophilicity but may reduce crystallinity and antioxidant activity compared to smaller, polar substituents (e.g., -OH, -F) .
Synthetic Flexibility : The acrylonitrile-thiazole core allows diverse functionalization, as evidenced by analogues with nitro, chloro, and triazole groups .
Biological Activity
(Z)-3-(4-ethylphenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a thiazole ring, which is known for its diverse biological properties, including anticancer and antimicrobial activities. This article explores the biological activity of this compound, supported by data tables and relevant research findings.
Structural Overview
The compound can be characterized by its molecular formula , indicating the presence of carbon, hydrogen, nitrogen, and sulfur atoms. Its structure includes:
- Thiazole Ring : A five-membered heterocyclic compound containing sulfur and nitrogen.
- Acrylonitrile Moiety : A nitrile functional group attached to a double bond, contributing to its reactivity.
- Phenyl Groups : Two ethyl-substituted phenyl groups that enhance its lipophilicity and potentially its biological activity.
The biological activity of (Z)-3-(4-ethylphenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile is likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The thiazole ring and nitrile group may facilitate binding through hydrogen bonding, π-π stacking, or even covalent modifications of target proteins.
Anticancer Activity
Recent studies have indicated that compounds featuring thiazole rings exhibit significant anticancer properties. For instance:
- Cytotoxicity Assays : In vitro studies have shown that derivatives similar to (Z)-3-(4-ethylphenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile demonstrate cytotoxic effects on various cancer cell lines. For example, compounds with similar structures have reported IC50 values ranging from 5.48 µM to 10.25 µM against human breast cancer cells (MCF7) and leukemia cells (HCT116) .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 | 5.48 |
| Compound B | HCT116 | 4.53 |
| (Z)-3-(4-ethylphenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile | TBD | TBD |
Antimicrobial Activity
Thiazole derivatives are also known for their antimicrobial properties. The potential of (Z)-3-(4-ethylphenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile in this area remains an active field of research, with preliminary data suggesting effective inhibition against various bacterial strains.
Case Studies
- Antitumor Properties : A study evaluated the effects of thiazole-based compounds on tumor growth in vivo. The results indicated a significant reduction in tumor size when treated with these compounds compared to controls .
- Mechanistic Insights : Molecular docking studies have provided insights into how (Z)-3-(4-ethylphenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile interacts with DNA and specific proteins involved in cancer progression .
Q & A
Q. What are the optimized synthetic routes for (Z)-3-(4-ethylphenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile, and how are key intermediates characterized?
- Methodological Answer: Synthesis typically involves a multi-step approach:
- Thiazole Ring Formation : React α-haloketones (e.g., 4-ethylphenyl derivatives) with thiourea under reflux in ethanol .
- Acrylonitrile Coupling : Use Knoevenagel condensation between the thiazole-aldehyde intermediate and 4-ethylphenylacetonitrile, catalyzed by piperidine in dry DMF at 80°C .
- Isomer Control : The (Z)-configuration is stabilized by steric hindrance; reaction progress is monitored via TLC (silica gel, hexane:ethyl acetate 7:3) .
- Characterization : Confirm structure using H/C NMR (aromatic protons at δ 6.8–8.1 ppm, nitrile C≡N at ~2230 cm in IR) and mass spectrometry (parent ion [M] at m/z 399) .
Q. Which analytical techniques are critical for assessing purity and stereochemical conformation?
- Methodological Answer:
- HPLC : Reverse-phase C18 column with acetonitrile/water (70:30) at 1 mL/min to confirm >95% purity .
- X-ray Crystallography : Resolve (Z)-stereochemistry via single-crystal diffraction (e.g., C–C bond lengths ~1.34 Å for acrylonitrile double bond) .
- DSC/TGA : Determine thermal stability (decomposition onset >250°C) .
Advanced Research Questions
Q. How do substituents on the thiazole ring modulate electronic properties and reactivity in cross-coupling reactions?
- Methodological Answer:
- Electron-Withdrawing Groups (e.g., NO) : Increase electrophilicity at C-2 of the thiazole, facilitating Suzuki-Miyaura coupling (e.g., with arylboronic acids, Pd(PPh) catalyst, 90°C) .
- Electron-Donating Groups (e.g., OCH) : Enhance nucleophilic aromatic substitution at C-5; reactivity quantified via Hammett σ values (ρ = +1.2 for nitration reactions) .
- DFT Calculations : HOMO-LUMO gaps (e.g., ~4.2 eV) predict regioselectivity in electrophilic attacks .
Q. How can contradictory data between in vitro cytotoxicity and in vivo efficacy be resolved for this compound?
- Methodological Answer:
- Metabolic Stability Assays : Use liver microsomes (human/rat) to identify rapid Phase I oxidation of the 4-ethylphenyl group, reducing bioavailability .
- Solubility Optimization : Formulate with PEG-400 or cyclodextrin to enhance aqueous solubility (>50 µg/mL) for in vivo studies .
- Pharmacokinetic Profiling : LC-MS/MS quantification in plasma shows short half-life (t <2 h), necessitating sustained-release formulations .
Q. What mechanistic insights explain the compound’s selectivity toward cancer vs. non-cancer cell lines?
- Methodological Answer:
- Target Engagement Studies : Fluorescence polarization assays confirm inhibition of EGFR (IC = 0.8 µM) over HER2 (IC >10 µM) .
- Apoptosis Markers : Western blotting shows caspase-3 activation in HCT-116 cells at 10 µM, absent in normal fibroblasts .
- ROS Generation : DCFDA assays reveal 3-fold increased ROS in cancer cells, linked to thiazole-mediated mitochondrial disruption .
Data Contradiction Analysis
Q. Discrepancies in reported IC values across studies: How to validate consistency?
- Methodological Answer:
- Standardized Assays : Use MTT/WST-1 protocols with matched cell densities (5,000 cells/well) and incubation times (72 h) .
- Control Compounds : Include reference drugs (e.g., doxorubicin) to calibrate inter-lab variability (<15% deviation) .
- Batch Purity Verification : Re-test synthesized batches via HPLC; impurities >2% skew IC by 2–3 fold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
